2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole
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Overview
Description
2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and methyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole typically involves the bromination of 1,5-dimethyl-1H-benzo[d]imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1,5-dimethyl-1H-benzo[d]imidazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Substituted imidazoles with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: 1,5-dimethyl-1H-benzo[d]imidazole.
Scientific Research Applications
2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes for solar cells.
Mechanism of Action
The mechanism of action of 2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with DNA. The presence of the bromine atom enhances its ability to form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-benzo[d]imidazole: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological properties.
2-Iodo-1,5-dimethyl-1H-benzo[d]imidazole: Contains iodine, which is bulkier and more reactive than bromine, affecting its chemical behavior.
Uniqueness
2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability
Properties
Molecular Formula |
C9H9BrN2 |
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Molecular Weight |
225.08 g/mol |
IUPAC Name |
2-bromo-1,5-dimethylbenzimidazole |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-4-8-7(5-6)11-9(10)12(8)2/h3-5H,1-2H3 |
InChI Key |
RBOIRYXFKABAJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)Br)C |
Origin of Product |
United States |
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